(E)-3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-en-1-imine
Overview
Description
(E)-3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-en-1-imine is an organic compound that features a phenyl group, a triazole ring, and an imine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-en-1-imine typically involves the condensation of a phenyl-substituted aldehyde with a triazole-containing amine. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-en-1-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: The imine can be reduced to form amines.
Substitution: The phenyl and triazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction will produce amines.
Scientific Research Applications
(E)-3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-en-1-imine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as luminescent materials and catalysts.
Mechanism of Action
The mechanism of action of (E)-3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-en-1-imine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. The imine group can also participate in nucleophilic addition reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
(E)-3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-en-1-amine: Similar structure but with an amine group instead of an imine.
(E)-3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-en-1-oxide: An oxidized form of the imine compound.
(E)-3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-en-1-thiol: Contains a thiol group instead of an imine.
Uniqueness
(E)-3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-en-1-imine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a triazole ring and an imine group allows for versatile interactions in various chemical and biological contexts.
Properties
IUPAC Name |
(E,E)-3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-en-1-imine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-2-5-11(6-3-1)7-4-8-14-15-9-12-13-10-15/h1-10H/b7-4+,14-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQAKCUTUJDMGW-CUJDEGIUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NN2C=NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/N2C=NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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